molecular formula C48H86O2S2Sn2 B12506423 [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B12506423
M. Wt: 996.7 g/mol
InChI Key: PDQPNFSFHYPARO-UHFFFAOYSA-N
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Description

[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. It is characterized by the presence of two trimethylstannyl groups attached to a thieno2,3-fbenzothiol core, which is further substituted with hexyldecoxy groups

Preparation Methods

The synthesis of [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps. The key steps include the formation of the thieno2,3-fThe reaction conditions often involve the use of organotin reagents and catalysts under controlled temperatures and inert atmospheres to prevent oxidation and degradation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:

Mechanism of Action

The mechanism of action of [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets through its organotin groups. These groups can coordinate with various substrates, facilitating catalytic reactions or electronic interactions. The pathways involved often include electron transfer processes and coordination chemistry .

Comparison with Similar Compounds

Similar compounds to [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:

The uniqueness of [4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific combination of substituents, which can impart distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.

Properties

Molecular Formula

C48H86O2S2Sn2

Molecular Weight

996.7 g/mol

IUPAC Name

[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C42H68O2S2.6CH3.2Sn/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-37-29-31-46-42(37)40(38-30-32-45-41(38)39)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2;;;;;;;;/h29-30,35-36H,5-28,33-34H2,1-4H3;6*1H3;;

InChI Key

PDQPNFSFHYPARO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCCCC)CCCCCCCC)[Sn](C)(C)C

Origin of Product

United States

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